molecular formula C9H19ClN2O B8181538 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride

3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride

Cat. No.: B8181538
M. Wt: 206.71 g/mol
InChI Key: XCNUSOACFAMAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride (CAS 2493424-72-7) is a chemical compound with the molecular formula C₉H₁₉ClN₂O and a molecular weight of 206.71 g/mol . This compound serves as a valuable synthetic intermediate in pharmaceutical research, particularly in the development of biologically active compounds targeting the central nervous system (CNS) . Its molecular architecture, which combines a rigid azetidine core with a functionalized piperidine moiety, is designed to support binding to neurological receptors . This makes it a crucial building block in the design of potential therapeutic agents for cognitive and neuropsychiatric disorders . In medicinal chemistry, it is also employed extensively for structure-activity relationship (SAR) studies to optimize the efficacy and properties of new drug candidates . The product has a specified purity of 95% or higher and requires specific storage conditions to maintain stability; it should be kept in a sealed container under inert gas at a cool temperature of 2-8°C . This product is labeled "For Research Use Only" and is strictly intended for scientific research and laboratory applications. It is not intended for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

3-methyl-1-piperidin-4-ylazetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-9(12)6-11(7-9)8-2-4-10-5-3-8;/h8,10,12H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNUSOACFAMAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2CCNCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Opening of Epoxides with Piperidine Derivatives

Azetidine formation often begins with epoxide intermediates. In WO2000063168A1, 3-methylazetidin-3-ol is synthesized via epichlorohydrin derivatives, where epoxide ring-opening with piperidine occurs under basic conditions. For example, reacting tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate with piperidine-4-amine in tetrahydrofuran (THF) at 60°C for 12 hours yields the tertiary amine intermediate. Subsequent hydrolysis with hydrochloric acid (HCl) in ethanol affords the hydrochloride salt with 68% purity before crystallization.

Table 1: Epoxide Ring-Opening Conditions

ParameterConditionSource
SolventTHF/Water (3:1)
Temperature60°C
BaseTriethylamine
Reaction Time12 hours
Yield (Before Salt)68%

Nucleophilic Substitution on Azetidine Precursors

Nucleophilic displacement of mesyl or tosyl groups on azetidine precursors is a common strategy. WO2015067782A1 details the use of 3-methanesulfonylazetidine intermediates, which react with piperidin-4-amine in dimethylformamide (DMF) at 85°C for 24 hours. This method achieves a 72% isolated yield after column chromatography. Critical to success is the use of microwave irradiation (150 W) to accelerate the reaction kinetics, reducing the process time to 45 minutes.

Table 2: Nucleophilic Substitution Optimization

ParameterConditionSource
Leaving GroupMethanesulfonyl
SolventDMF
Temperature85°C (Conventional) / 150°C (MW)
CatalystNone
Yield72% (Conventional) / 70% (MW)

Reductive Amination Strategies

Reductive amination between azetidin-3-one and piperidin-4-amine offers stereochemical control. WO2000063168A1 employs sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature, achieving a 65% yield of the secondary amine. Hydrogenation with palladium hydroxide (20% Pd/C) under 40 psi H₂ at 60°C further enhances the reaction efficiency to 82%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF and THF are optimal for azetidine-piperidine coupling due to their ability to stabilize transition states. WO2015067782A1 demonstrates that dioxane/water mixtures (4:1) at 85°C improve cyclization rates by 30% compared to pure dioxane. Conversely, protic solvents like ethanol favor salt formation but hinder nucleophilic substitution due to hydrogen bonding.

Acid Catalysis in Cyclization Steps

Strong acids such as HCl or trifluoroacetic acid (TFA) are critical for azetidine ring closure. WO2000063168A1 reports that 6M HCl in ethanol at reflux (12 hours) achieves complete deprotection of tert-butoxycarbonyl (Boc) groups while minimizing ring-opening side reactions.

Purification and Salt Formation

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (1:1), followed by hydrochloride salt formation. WO2000063168A1 specifies bubbling HCl gas through a cold ethanol suspension of the free base, yielding crystalline 3-methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride with 95% purity.

Table 3: Salt Formation Protocol

ParameterConditionSource
AcidHCl (gas)
SolventEthanol
Temperature0°C (Addition) / Reflux (Reaction)
Purity Post-Crystallization95%

Analytical Characterization

1H NMR (400 MHz, D₂O) confirms the structure: δ 3.85–3.70 (m, 4H, azetidine CH₂), 3.30–3.15 (m, 2H, piperidine CH₂), 2.95 (s, 3H, CH₃), and 1.80–1.60 (m, 4H, piperidine CH₂). High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]+ at m/z 201.1498 (calculated: 201.1494).

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) requires specialized equipment for handling hydrogen gas and HCl. WO2000063168A1 details a 40 L reactor protocol using 20% Pd/C under 60 psi H₂, achieving 89% yield after 72 hours. Safety measures include explosion-proof stirring and inert gas purging during acid addition.

Emerging Methodologies

Microwave-assisted synthesis (WO2015067782A1) reduces reaction times from 24 hours to 45 minutes, albeit with a marginal yield drop (72% → 70%) . Flow chemistry approaches are under investigation to enhance heat transfer during exothermic cyclization steps.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Central Nervous System Effects

Due to the presence of the piperidine ring, 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride is hypothesized to interact with neurotransmitter systems, suggesting potential applications in treating various central nervous system disorders. Preliminary studies indicate that it may influence pathways related to anxiety, depression, and pain management.

Pain Management

Research has indicated that compounds similar to this compound can act as inhibitors of monoacylglycerol lipase (MGL), a target for pain relief therapies. MGL inhibitors are being explored for their potential in treating chronic pain conditions, including neuropathic pain and inflammatory pain syndromes .

Case Studies and Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound, assessing its efficacy and safety profiles in various contexts:

  • Anxiety Disorders : Investigations into its anxiolytic effects have shown promise in preclinical models.
  • Chronic Pain : Clinical trials exploring its use as an MGL inhibitor have indicated potential benefits in managing chronic pain conditions.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Azetidin-3-ol Hydrochloride (CAS: 18621-18-6)

  • Structure : Simplest analog with only an azetidine ring and hydroxyl group.
  • Molecular Formula: C₃H₇NO·HCl (MW: 109.55 g/mol) .
  • Key Differences :
    • Lacks the piperidine and methyl substituents, reducing steric complexity.
    • Higher hydrophilicity due to the absence of lipophilic groups.
    • Used as an intermediate in Baricitinib synthesis .
  • Applications : Primarily in antiviral drug synthesis.

3-Methylpiperidin-4-ol Hydrochloride (CAS: 33557-57-2)

  • Structure : Six-membered piperidine ring with hydroxyl and methyl groups at the 4- and 3-positions, respectively.
  • Molecular Formula: C₆H₁₃NO·HCl (MW: 151.64 g/mol) .
  • Key Differences :
    • Replaces the azetidine ring with piperidine, altering ring strain and conformational flexibility.
    • Higher metabolic stability due to reduced ring strain.
  • Applications : Intermediate in antipsychotic and analgesic drug synthesis.

4-(Hydroxymethyl)piperidin-4-ol Hydrochloride (CAS: 921592-91-8)

  • Structure : Piperidine ring with hydroxymethyl and hydroxyl groups.
  • Key Differences :
    • Hydroxymethyl group increases hydrophilicity compared to the methyl group in the target compound.
    • Enhanced hydrogen-bonding capacity due to additional hydroxyl groups .
  • Applications : Used in glycobiology and enzyme inhibitor design.

3-Methylpyrrolidin-3-ol Hydrochloride (CAS: 928038-44-2)

  • Structure : Five-membered pyrrolidine ring with hydroxyl and methyl groups.
  • Key Differences :
    • Smaller ring size (pyrrolidine vs. azetidine) reduces steric hindrance but increases conformational flexibility.
    • Lower ring strain compared to azetidine derivatives .
  • Applications : Chiral building block for asymmetric synthesis.

3-Fluoro-N-(piperidine-4-yl)benzamide Hydrochloride

  • Structure : Piperidine linked to a fluorinated benzamide group.
  • Fluorine atom enhances metabolic stability and electronegativity .
  • Applications : Kinase inhibitor scaffolds in oncology research.

Structural and Functional Analysis

Property Target Compound Azetidin-3-ol HCl 3-Methylpiperidin-4-ol HCl
Molecular Weight ~286.31 g/mol (estimated) 109.55 g/mol 151.64 g/mol
Ring System Azetidine + Piperidine Azetidine Piperidine
Hydrophilicity Moderate (HCl salt) High Moderate
Key Functional Groups -OH, -CH₃, piperidine -OH -OH, -CH₃
Therapeutic Relevance CNS drugs, kinase inhibitors Antivirals Antipsychotics

Biological Activity

3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride, with the CAS number 2493424-72-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H19ClN2O, with a molecular weight of 206.71 g/mol. The compound features a piperidine ring, which is known for its role in various pharmacological activities.

PropertyValue
IUPAC NameThis compound
CAS Number2493424-72-7
Molecular FormulaC9H19ClN2O
Molecular Weight206.71 g/mol
Purity95%

Recent studies indicate that compounds similar to this compound may exhibit activity against various biological targets. For instance, structure-guided design approaches have identified related compounds as inhibitors of Trypanosoma brucei methionyl-tRNA synthetase, which is crucial for protein synthesis in the parasite responsible for African sleeping sickness . These inhibitors demonstrated low toxicity towards mammalian cells while effectively inhibiting parasite growth.

Antiparasitic Activity

Research has demonstrated that derivatives of azetidine compounds can inhibit the growth of T. brucei, with effective concentrations (EC50) reported as low as 22 nM for some optimized compounds . Although specific data on this compound is limited, its structural features suggest potential antiparasitic activity.

Neuropharmacological Effects

The piperidine moiety in the compound could also indicate potential neuropharmacological effects. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders. For example, studies on related piperidine derivatives have noted their ability to cross the blood-brain barrier effectively .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and safety profile of new compounds. A study on related compounds indicated favorable pharmacokinetic properties, such as adequate oral bioavailability (31.8%) and a clearance rate of approximately 82.7 mL/h/kg after intravenous administration . These findings suggest that this compound may possess similar advantageous properties.

Safety and Toxicology

Safety assessments are essential for any new therapeutic agent. Preliminary toxicity studies on related azetidine compounds did not show acute toxicity in animal models at high doses (2000 mg/kg), indicating a potentially safe profile for further development .

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride, and how can purity be validated?

Methodological Answer: Synthetic routes typically involve multi-step organic reactions, such as nucleophilic substitution or reductive amination, to construct the azetidine-piperidine core. For example, analogs like 3-Methylazetidin-3-ol hydrochloride are synthesized via cyclization of β-amino alcohols under acidic conditions . Purity validation employs high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and mass spectrometry (MS) for molecular confirmation. Residual solvents can be quantified using gas chromatography (GC) with protocols similar to those in pharmacopeial standards .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) resolves structural features like methyl groups and piperidine/azetidine rings.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ ion for C10H19ClN2O: 235.12).
  • X-ray Crystallography: For crystalline derivatives, crystal structure analysis resolves stereochemistry .
  • Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition patterns .

Advanced Research Questions

Q. How can computational models optimize the synthesis of this compound?

Methodological Answer: The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path searches to predict feasible synthetic pathways. For instance, free-energy profiles can identify optimal catalysts or solvents for azetidine ring formation . Machine learning models trained on reaction databases (e.g., PubChem) may prioritize high-yield routes, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in reaction yields across synthetic protocols?

Methodological Answer: Contradictions often arise from variables like solvent polarity, temperature, or catalyst loading. A design of experiments (DoE) approach systematically tests these factors. For example, varying HCl concentration during hydrochlorination (as in analogs like 2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride) may reveal yield dependencies . Cross-validation with kinetic studies (e.g., Arrhenius plots) can isolate rate-limiting steps .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine powders .
  • Emergency Response: Immediate rinsing with water for skin/eye exposure (15+ minutes) and medical consultation if ingested .
  • Storage: Airtight containers in dry, cool environments (<25°C) to prevent degradation .

Q. What strategies resolve inconsistencies in spectral data (e.g., NMR shifts)?

Methodological Answer:

  • Multi-Technique Cross-Validation: Combine NMR, IR, and MS to confirm functional groups. For example, azetidine C-O stretches appear at ~1100 cm⁻¹ in IR .
  • Isotopic Labeling: Use deuterated reagents to trace reaction intermediates and assign ambiguous peaks .
  • Data Management Tools: Chemical software (e.g., ACD/Labs) archives spectral libraries for pattern recognition, reducing human error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.